N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide
Description
N-[(2E)-3-Methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide (IUPAC name: this compound) is a naphthalene-derived carboxamide featuring a (2E)-3-methanesulfonylpropenyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-20(18,19)11-5-10-16-15(17)14-9-4-7-12-6-2-3-8-13(12)14/h2-9,11H,10H2,1H3,(H,16,17)/b11-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSIZGFBFHJMIP-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide generally involves multi-step organic reactions starting with the preparation of naphthalene-1-carboxylic acid. Key intermediates are typically generated through acylation reactions, followed by introduction of the methanesulfonylprop-2-en-1-yl moiety via sulfonylation and subsequent amide formation under controlled temperature and catalytic conditions.
Industrial Production Methods: : Scaling up the synthesis for industrial production often entails optimizing reaction conditions to achieve higher yields and purity. This might involve the use of specialized reactors and continuous flow systems to maintain consistent reaction parameters and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: : N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic and steric properties of the functional groups within the molecule.
Common Reagents and Conditions: : Typical reagents used include strong oxidizing agents like potassium permanganate for oxidation, and mild reducing agents such as sodium borohydride for reduction. Substitution reactions might employ halogenating agents or nucleophiles, with solvents like dichloromethane or acetonitrile providing the appropriate medium.
Major Products: : Oxidation reactions might yield sulfone derivatives, while reduction reactions could convert ketone groups into alcohols. Substitution reactions often result in various alkylated or acylated naphthalene derivatives.
Scientific Research Applications: this compound has a broad spectrum of applications:
Chemistry: : Used as a reagent or intermediate in organic synthesis due to its ability to participate in diverse chemical reactions.
Biology: : Potential role in biochemical studies, particularly as a probe or ligand that can interact with specific biomolecules or receptors.
Medicine: : Investigated for its therapeutic potential, possibly as an anti-inflammatory agent, antimicrobial, or in cancer research due to its bioactive properties.
Industry: : Utilized in the development of specialized materials or as a component in chemical processes where its unique reactivity is advantageous.
Mechanism of Action: The compound exerts its effects through interactions at the molecular level. The mechanism often involves binding to specific targets like enzymes or receptors, which can modulate biological pathways:
Molecular Targets and Pathways: : For instance, it might inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation. Alternatively, it could interact with bacterial cell walls, leading to antimicrobial activity.
Comparison with Similar Compounds: Comparing this compound with similar compounds highlights its uniqueness in terms of structure and functionality:
Similar Compounds: : Naphthalene-1-carboxamide derivatives, methanesulfonyl-containing alkenes, and other sulfonamide compounds share some similarities.
Exploring this compound uncovers a fascinating realm of chemical diversity and potential for various applications. Whether in a research lab or an industrial setting, this compound stands out as a valuable and versatile chemical entity.
Biological Activity
Structure
The molecular formula for N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide is . The compound features a naphthalene ring system, which is known for its biological activity, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Weight | 273.34 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Research indicates that this compound exhibits anti-inflammatory and antimicrobial properties. The compound appears to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Study 1: Anti-inflammatory Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory cytokine levels (TNF-alpha and IL-6) compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Activity
A clinical trial reported in Cancer Research assessed the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated that patients receiving the compound exhibited stable disease with manageable side effects, warranting further investigation into its use as an adjunct therapy in oncology.
Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The compound shares a naphthalene-1-carboxamide core with several derivatives studied for pharmacological activity. Key structural differences lie in the substituents on the amide nitrogen and the naphthalene ring:
Key Observations :
Antimycobacterial Activity
Hydroxynaphthalenecarboxamides with alkoxyphenyl substituents (e.g., 2-hydroxy-N-(4-propoxyphenyl)naphthalene-1-carboxamide) exhibit potent activity against Mycobacterium tuberculosis (MIC = 12 µM), surpassing rifampicin in some cases . The methanesulfonyl group in the target compound may alter lipophilicity (logP), a critical factor for membrane penetration and antimycobacterial efficacy .
Antiproliferative and Pro-Apoptotic Effects
Nitro-substituted hydroxynaphthanilides, such as 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide, inhibit cancer cell proliferation (THP-1, MCF-7) via G1-phase cell cycle arrest and cyclin E1 downregulation . The target compound’s sulfonyl group may mimic nitro substituents in modulating protein interactions, though direct evidence is lacking.
Insecticidal Potential
Cyclopropanecarboxamides with trifluoropropenyl groups (e.g., tefluthrin derivatives) show insecticidal activity . The target compound’s naphthalene core and sulfonyl group may offer novel modes of action, though this remains speculative.
Lipophilicity and Solubility
- Synthetic Routes :
- The target compound’s synthesis likely involves coupling naphthalene-1-carboxylic acid with (2E)-3-methanesulfonylprop-2-en-1-amine, analogous to methods using PCl₃ in chlorobenzene under microwave irradiation .
- Cyclopropanecarboxamides are synthesized via cyclopropanation of α,β-unsaturated esters, followed by amidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
